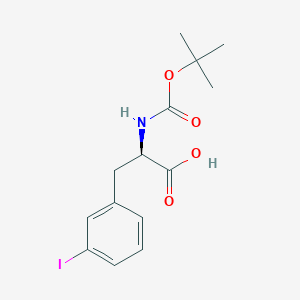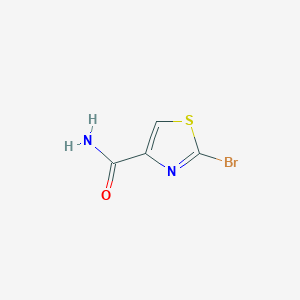
2-Bromthiazol-4-carboxamid
Übersicht
Beschreibung
“2-Bromothiazole-4-carboxamide” is a chemical compound with the molecular formula C4H3BrN2OS . It is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are similar to 2-Bromothiazole-4-carboxamide, has been documented . Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea. The product was collected as off-white precipitates .
Molecular Structure Analysis
The molecular structure of 2-Bromothiazole-4-carboxamide is represented by the InChI code 1S/C4H3BrN2OS/c5-4-7-2 (1-9-4)3 (6)8/h1H, (H2,6,8) .
Chemical Reactions Analysis
2-Aminothiazole derivatives, which are similar to 2-Bromothiazole-4-carboxamide, have been synthesized and characterized by FTIR and NMR (1H and 13C) . These compounds showed moderate to significant antibacterial and antifungal potential .
Physical and Chemical Properties Analysis
2-Bromothiazole-4-carboxamide is a solid substance . It has a molecular weight of 207.05 g/mol . The compound has a density of 1.934g/cm3 and a boiling point of 390.7ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2-Bromthiazol-4-carboxamid-Derivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Der Thiazolring, eine Kernstruktur in diesen Verbindungen, ist bekannt für seine Wirksamkeit gegen eine Reihe von mikrobiellen Krankheitserregern. Forscher haben verschiedene Derivate synthetisiert, um diese Aktivität zu verbessern, mit dem Ziel, resistenten Bakterien- und Pilzstämmen entgegenzuwirken .
Antitumor-Eigenschaften
Die Modifikation der Thiazol-Einheit in this compound hat zu Verbindungen mit vielversprechenden Antitumor- und zytotoxischen Aktivitäten geführt. Diese Derivate werden auf ihr Potenzial untersucht, das Wachstum von Krebszellen zu hemmen, wobei einige eine selektive Toxizität gegenüber Tumorzellen gegenüber gesunden Zellen zeigen .
Neuroprotektive Effekte
Thiazolderivate, einschließlich derer, die auf this compound basieren, werden auf ihre neuroprotektiven Eigenschaften untersucht. Diese Verbindungen könnten eine Rolle bei der Behandlung neurodegenerativer Erkrankungen spielen, indem sie neuronale Zellen vor Schäden oder dem Tod schützen .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von this compound-Derivaten ist ein weiterer interessanter Bereich. Durch die Modulation entzündungsfördernder Pfade könnten diese Verbindungen zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden, um die Symptome zu lindern und möglicherweise das Fortschreiten der Krankheit zu stoppen .
Antivirale Anwendungen
Die Forschung an Thiazolderivaten hat auch antivirale Eigenschaften aufgedeckt. Verbindungen auf Basis von this compound können die Replikation bestimmter Viren hemmen und so einen möglichen Weg für die Entwicklung neuer antiviraler Medikamente eröffnen .
Antidiabetische Aktivität
Der Thiazolring ist ein häufiges Merkmal in vielen Antidiabetika. Derivate von this compound werden auf ihre Fähigkeit untersucht, den Blutzuckerspiegel zu regulieren, was zu neuen Behandlungen für Diabetes führen könnte .
Antioxidative Effekte
Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress, der zu verschiedenen chronischen Krankheiten führen kann. This compound-Derivate mit antioxidativen Eigenschaften werden auf ihr Potenzial untersucht, Zellen vor oxidativem Schaden zu schützen .
Hepatoprotektives Potenzial
Die Leber vor Schäden zu schützen ist für die allgemeine Gesundheit unerlässlich. Einige Thiazolderivate, einschließlich derer, die auf this compound basieren, haben in wissenschaftlichen Studien eine hepatoprotektive Aktivität gezeigt, was darauf hindeutet, dass sie zur Behandlung von Lebererkrankungen eingesetzt werden könnten .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 2-bromothiazole-4-carboxamide, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
The compound is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-bromo-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGLJBDEZWZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671913 | |
| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848501-94-0 | |
| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-thiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)
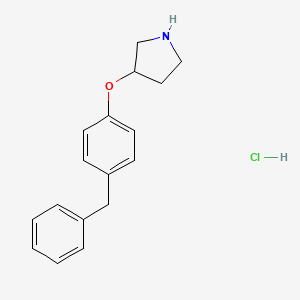
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)



![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

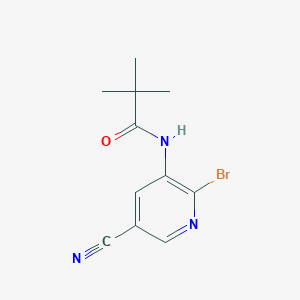
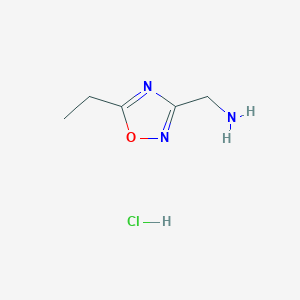
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)
